N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)-2-hexyldecanamide
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Overview
Description
N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)-2-hexyldecanamide is a synthetic organic compound with the molecular formula C24H39Cl2NO2 It is characterized by the presence of dichloro, ethyl, and hydroxyphenyl groups attached to a hexyldecanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)-2-hexyldecanamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,5-dichloro-4-ethyl-2-hydroxybenzaldehyde.
Amidation Reaction: The aldehyde is then subjected to an amidation reaction with 2-hexyldecanamide in the presence of a suitable catalyst, such as a Lewis acid.
Purification: The resulting product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems for monitoring and controlling reaction parameters is crucial for maintaining product quality and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)-2-hexyldecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the hydroxy group to a methoxy group.
Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of dechlorinated or methoxy-substituted derivatives.
Substitution: Formation of alkyl or aryl-substituted derivatives.
Scientific Research Applications
N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)-2-hexyldecanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)-2-hexyldecanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)hexadecanamide
- 2,4-Dichloro-3-ethyl-6-nitrophenol
- 3,5-Dichloro-4-hydroxybenzoic acid ethyl ester
Uniqueness
N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)-2-hexyldecanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
137662-96-5 |
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Molecular Formula |
C24H39Cl2NO2 |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)-2-hexyldecanamide |
InChI |
InChI=1S/C24H39Cl2NO2/c1-4-7-9-11-12-14-16-18(15-13-10-8-5-2)24(29)27-21-17-20(25)19(6-3)22(26)23(21)28/h17-18,28H,4-16H2,1-3H3,(H,27,29) |
InChI Key |
WXFPXDRPOSTDEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCC)C(=O)NC1=CC(=C(C(=C1O)Cl)CC)Cl |
Origin of Product |
United States |
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